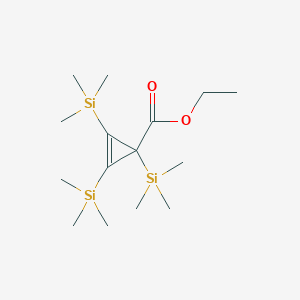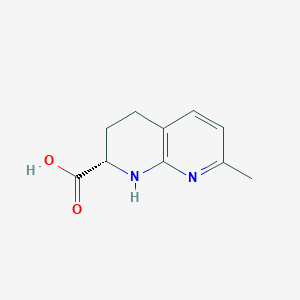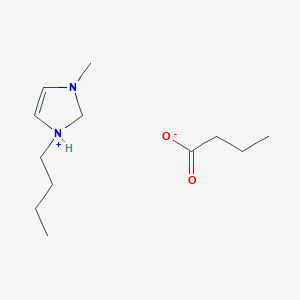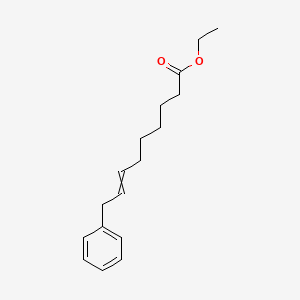
Ethyl 9-phenylnon-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-phenylnon-7-enoate: is an organic compound belonging to the class of esters It is characterized by the presence of a phenyl group attached to a non-7-enoate chain, with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 9-phenylnon-7-enoate can be synthesized through the esterification of 9-phenylnon-7-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 9-phenylnon-7-enoate can undergo oxidation reactions, particularly at the double bond and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl 9-phenylnonane.
Substitution: Formation of amides or other esters.
Applications De Recherche Scientifique
Chemistry:
- Used as a starting material for the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester functional group, which can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry:
- Utilized in the production of fragrances and flavors due to its pleasant odor.
- Applied in the manufacture of polymers and resins.
Mécanisme D'action
Mechanism:
- The ester functional group in ethyl 9-phenylnon-7-enoate can undergo hydrolysis in the presence of water and enzymes, leading to the formation of 9-phenylnon-7-enoic acid and ethanol.
- The phenyl group can interact with various molecular targets, potentially affecting biological pathways.
Molecular Targets and Pathways:
- The compound may interact with enzymes involved in ester hydrolysis, such as esterases.
- It may also affect signaling pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Ethyl 9-phenylnonanoate: Similar structure but lacks the double bond, leading to different chemical reactivity.
Methyl 9-phenylnon-7-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Uniqueness:
- The presence of the double bond in this compound makes it more reactive in certain chemical reactions compared to its saturated counterparts.
- The ethyl ester group provides different solubility and reactivity characteristics compared to other ester groups.
Propriétés
Numéro CAS |
654068-23-2 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
ethyl 9-phenylnon-7-enoate |
InChI |
InChI=1S/C17H24O2/c1-2-19-17(18)15-11-6-4-3-5-8-12-16-13-9-7-10-14-16/h5,7-10,13-14H,2-4,6,11-12,15H2,1H3 |
Clé InChI |
DBSQTGAUCJZAFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC=CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


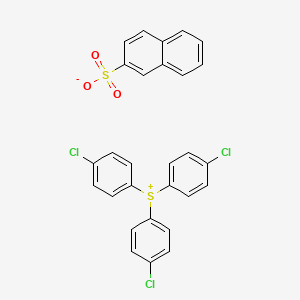
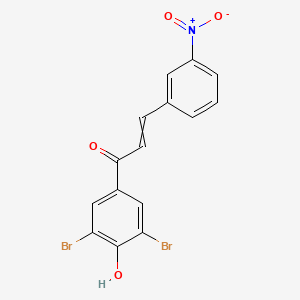
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
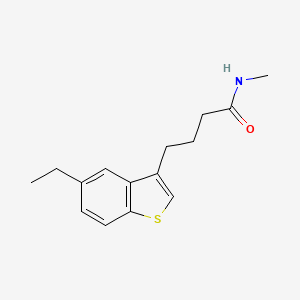
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
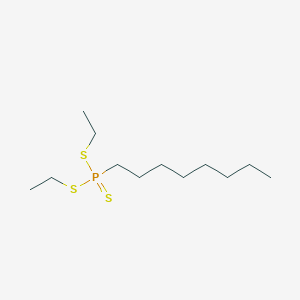
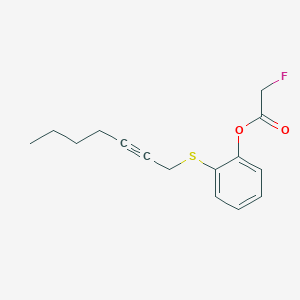
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
